molecular formula C9H8F3NO2 B1395197 1-(5-(Trifluoromethyl)-2-methoxypyridin-3-YL)ethanone CAS No. 944900-51-0

1-(5-(Trifluoromethyl)-2-methoxypyridin-3-YL)ethanone

Cat. No. B1395197
M. Wt: 219.16 g/mol
InChI Key: LHFULBDACFZZOW-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving “1-(5-(Trifluoromethyl)-2-methoxypyridin-3-YL)ethanone” are not documented in the available literature .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Trifluoromethylated compounds, including derivatives of 1-(5-(Trifluoromethyl)-2-methoxypyridin-3-YL)ethanone, have been utilized in the synthesis of novel β-acetal-diols. These compounds exhibit potential in chemical synthesis, providing a pathway to the production of complex molecules like 3-ethoxy-5-hydroxy-5-trifluoromethyl-pyrrolidin-2-one (Zanatta et al., 2001).

Structural and Vibrational Analysis

  • Structural and vibrational properties of related fluoromethylated-pyrrol derivatives have been explored through quantum mechanical modeling. These studies provide insights into the molecular structure and potential reactivity of similar compounds (Cataldo et al., 2014).

Antimicrobial Activity

  • Various derivatives of 1-(5-(Trifluoromethyl)-2-methoxypyridin-3-YL)ethanone have been synthesized and tested for antimicrobial properties. The creation and assessment of these derivatives contribute to the search for new antimicrobial agents (Kumar et al., 2019), (Holla et al., 2005), (Ashok et al., 2014).

Solid-State Fluorescence

  • The compound 1-(5-(Anthracen-9-yl)-3-(4-methoxyphenyl)-4,5-dihydropyrazol-1-yl)ethanone, related to the target compound, has been synthesized and investigated for its solid-state fluorescence properties. Different crystallization techniques led to variations in fluorescent colors and host–guest structures, indicating potential applications in material science (Dong et al., 2012).

Anti-Inflammatory Activity

  • Some derivatives exhibit anti-inflammatory properties, hinting at potential therapeutic applications. The synthesis and biological testing of these compounds are part of ongoing research to discover new medicinal agents (Labanauskas et al., 2004).

Safety And Hazards

Safety data sheets provide information about the potential hazards of a chemical compound, as well as instructions for safe handling and use. Unfortunately, a safety data sheet for “1-(5-(Trifluoromethyl)-2-methoxypyridin-3-YL)ethanone” is not available .

Future Directions

The future directions for research on “1-(5-(Trifluoromethyl)-2-methoxypyridin-3-YL)ethanone” are not clear from the available literature .

properties

IUPAC Name

1-[2-methoxy-5-(trifluoromethyl)pyridin-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-5(14)7-3-6(9(10,11)12)4-13-8(7)15-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFULBDACFZZOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=CC(=C1)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00698345
Record name 1-[2-Methoxy-5-(trifluoromethyl)pyridin-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00698345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-(Trifluoromethyl)-2-methoxypyridin-3-YL)ethanone

CAS RN

944900-51-0
Record name 1-[2-Methoxy-5-(trifluoromethyl)pyridin-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00698345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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